
1-(4-Ethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-ethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol is a member of piperazines.
Wissenschaftliche Forschungsanwendungen
Alternative to Phenolation in Polybenzoxazine Synthesis
A study by Acerina Trejo-Machin et al. (2017) explored the use of phloretic acid, a compound related to 1-(4-Ethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol, as an alternative to phenolation in aliphatic hydroxyls for polybenzoxazine synthesis. This approach could lead to sustainable and environmentally friendly methods in material science.
Antispasmodic Activity in Derivatives
Research by P. Osadebe et al. (2000) synthesized derivatives of γ-(4-substituted piperazinyl)-α-phenyl propanol, closely related to the compound . These derivatives demonstrated varying degrees of antispasmodic activity, indicating potential medical applications.
Pyrolytic Reactions in Derivative Compounds
The study by Hicham H. Dib et al. (2008) investigated the pyrolysis of 3-phenoxy-1-propanols and 3-phenylsulfanyl-1-propanols, which are structurally related to the compound of interest. Their findings provide insights into the thermal decomposition of such compounds, relevant for material sciences.
Anti-inflammatory Activities in Phenolic Compounds
A 2021 study by Xiaolei Ren et al. identified new phenolic compounds, similar to 1-(4-Ethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol, with anti-inflammatory activities. This research enriches the chemical understanding of such compounds and their potential therapeutic applications.
Application in Long-Acting Dopamine Transporter Ligands
The research by L. Hsin et al. (2002) involved the synthesis of hydroxylated derivatives of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine, which is structurally similar to the compound . These derivatives showed potential as long-acting agents for the treatment of cocaine abuse, indicating a possible application in addiction therapy.
Microwave-Assisted Direct Amidation
A study by M. Milosevic et al. (2015) explored microwave-assisted treatments for producing carboxamides from compounds structurally related to 1-(4-Ethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol. This research could be significant for developing efficient synthesis methods in pharmaceuticals.
Copolymers in Material Science
G. Kharas et al. (2016) G. Kharas et al. (2016) investigated the synthesis of novel copolymers using phenoxy ring-substituted compounds, akin to the compound of interest. Their work contributes to the development of new materials with potentially unique properties.
Neuroprotective Effects in Ischemic Damage
Y. Kotani et al. (2007) Y. Kotani et al. (2007) researched a compound similar to 1-(4-Ethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol, showing neuroprotective effects against acute ischemic neuronal damage. This indicates potential applications in stroke therapy or neuroprotection.
Synthesis in Medicinal Chemistry
Wang Xiao-shan's 2011 study Wang Xiao-shan (2011) on the synthesis of related compounds adds to the understanding of chemical processes essential for medicinal chemistry applications.
Antioxidants in Polymer Science
Jigar Desai et al. (2004) Jigar Desai et al. (2004) synthesized and tested compounds similar to 1-(4-Ethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol as antioxidants for polypropylene copolymers, highlighting their utility in enhancing polymer stability.
Eigenschaften
Produktname |
1-(4-Ethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol |
|---|---|
Molekularformel |
C21H28N2O2 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
1-(4-ethylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C21H28N2O2/c1-2-18-8-10-21(11-9-18)25-17-20(24)16-22-12-14-23(15-13-22)19-6-4-3-5-7-19/h3-11,20,24H,2,12-17H2,1H3 |
InChI-Schlüssel |
YKVWVMYXYVXVLF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[[(4-Ethyl-5-methyl-3-thiophenyl)-oxomethyl]amino]-3-(2-phenylethyl)thiourea](/img/structure/B1223431.png)
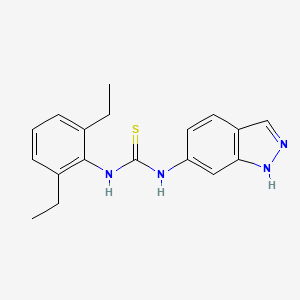
![N-(3-cyano-2-thiophenyl)-2-[4-(2,5-dimethylphenyl)sulfonyl-1-piperazinyl]acetamide](/img/structure/B1223434.png)
![4-[3-(2-Phenoxyethoxy)-2-quinoxalinyl]morpholine](/img/structure/B1223435.png)
![2-(2,4-dibromophenoxy)-N-[oxo-(propan-2-ylamino)methyl]acetamide](/img/structure/B1223436.png)
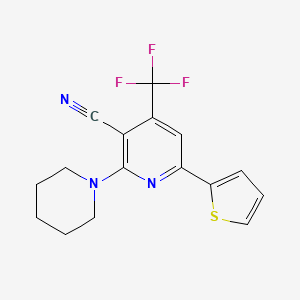
![2-[2-(Methylsulfamoyl)-5-(trifluoromethyl)phenyl]sulfinylbenzoic acid](/img/structure/B1223438.png)
![N-[(4-nitrophenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B1223443.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)-(3,4-dimethoxyphenyl)methyl]-4-methoxybenzamide](/img/structure/B1223444.png)
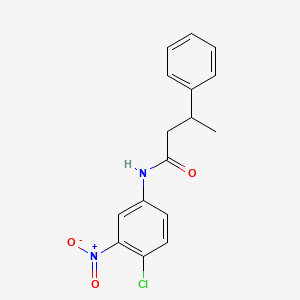
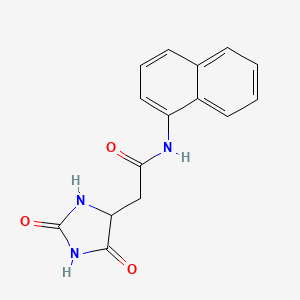
![11-[2-(Diethylamino)ethylamino]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B1223453.png)
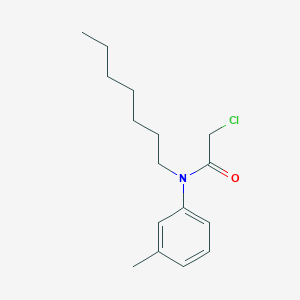
![3-[3-[[2-oxo-2-(1,2,5-trimethyl-3-pyrrolyl)ethyl]thio]propyl]-1H-benzimidazol-2-one](/img/structure/B1223456.png)